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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-
Methylbenzofuran (CAS No. 18441-43-5), a key heterocyclic compound with applications in

medicinal chemistry and materials science. We present a detailed examination of its Nuclear

Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This

document is intended for researchers, scientists, and drug development professionals, offering

not only the spectral data itself but also the underlying principles and experimental

considerations necessary for accurate interpretation and structural elucidation. The

methodologies outlined herein are designed to be self-validating, ensuring scientific integrity

and reproducibility.

Introduction: The Structural Importance of 5-
Methylbenzofuran
5-Methylbenzofuran is a substituted benzofuran, a heterocyclic aromatic organic compound

consisting of a fused benzene and furan ring. The addition of a methyl group at the 5-position

subtly alters the molecule's electronic and steric properties, which in turn manifests as a unique

spectroscopic fingerprint. Understanding this signature is paramount for confirming its identity

in a reaction mixture, assessing its purity, and elucidating the structure of more complex

derivatives. This guide will dissect the data from the four primary spectroscopic techniques

used in organic chemistry to provide a holistic view of 5-Methylbenzofuran's molecular

architecture.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Atomic Neighborhood
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. By subjecting the sample to a strong magnetic field and

radiofrequency pulses, we can probe the chemical environment of each nucleus.

¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides information about the number of different types of protons,

their relative numbers, and their connectivity. The spectrum of 5-Methylbenzofuran reveals a

distinct set of signals corresponding to the aromatic, vinylic, and methyl protons.

Table 1: ¹H NMR Spectroscopic Data for 5-Methylbenzofuran

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

7.56 d 2.2 H-2

7.35 d 8.4 H-7

7.27 s H-4

7.05 dd 8.4, 1.8 H-6

6.67 d 2.2 H-3

2.44 s -CH₃

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz. Data sourced from the Spectral Database

for Organic Compounds (SDBS)[1].

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield chemical shifts of the signals between 6.67 and 7.56 ppm are characteristic of

protons attached to an aromatic system. The distinct doublets for H-2 and H-3 with a small

coupling constant (J = 2.2 Hz) are indicative of their cis-relationship on the furan ring. The

larger coupling constant for H-7 (J = 8.4 Hz) is typical for ortho-coupling on the benzene ring.
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The singlet at 7.27 ppm for H-4 arises from the lack of adjacent protons. The doublet of

doublets for H-6 is a result of coupling to both H-7 (ortho-coupling) and potentially a smaller

long-range coupling. The upfield singlet at 2.44 ppm is the characteristic signal for the methyl

group protons, which are not coupled to any other protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule,

offering a direct count of the non-equivalent carbons and information about their chemical

environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Table 2: ¹³C NMR Spectroscopic Data for 5-Methylbenzofuran

Chemical Shift (δ, ppm) Assignment

155.1 C-7a

145.1 C-2

132.0 C-5

129.5 C-3a

126.1 C-6

120.7 C-4

111.0 C-7

106.5 C-3

21.4 -CH₃

Solvent: CDCl₃, Spectrometer Frequency: 22.49 MHz. Data sourced from the Spectral

Database for Organic Compounds (SDBS)[1].

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The nine distinct signals in the ¹³C NMR spectrum confirm the nine unique carbon atoms in 5-
Methylbenzofuran. The downfield signals are characteristic of the aromatic and vinylic

carbons. The carbons attached to the oxygen atom (C-7a and C-2) are shifted significantly
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downfield due to the electronegativity of the oxygen. The upfield signal at 21.4 ppm is

unequivocally assigned to the methyl carbon. The remaining signals correspond to the other

carbons in the benzene and furan rings, with their specific shifts influenced by their position

and the electronic effects of the methyl group and the fused ring system.

Experimental Protocol for NMR Spectroscopy
A self-validating NMR experiment requires careful sample preparation and instrument setup.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.[2]

Sample Preparation:

Weigh 5-10 mg of high-purity 5-Methylbenzofuran.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃).[2] The choice of solvent is critical to avoid interfering signals.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).[3]

Transfer the solution to a clean, dry NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to encompass all expected proton signals (typically -1 to 13 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to

singlets for each carbon.[2]
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A wider spectral width is required (typically 0 to 220 ppm).

A greater number of scans is necessary due to the lower natural abundance of ¹³C.

Diagram: NMR Spectroscopy Workflow
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¹³C NMR Acquisition

Fourier Transform Phase Correction Baseline Correction Referencing to TMS Final Spectrum
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Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Unveiling Functional
Groups
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. By

absorbing infrared radiation at specific wavenumbers, functional groups provide a characteristic

"fingerprint."

Table 3: Key IR Absorptions for 5-Methylbenzofuran
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Wavenumber (cm⁻¹) Intensity Assignment

3120 - 3000 Medium Aromatic & Vinylic C-H stretch

2920, 2860 Medium Aliphatic C-H stretch (-CH₃)

1620, 1580, 1480 Strong to Medium
C=C stretching (aromatic and

furan ring)

1250 Strong Aryl-O-C stretch (ether)

800 Strong
C-H out-of-plane bending

(aromatic)

Data represents typical ranges for the assigned functional groups and is consistent with data

from the Spectral Database for Organic Compounds (SDBS)[1].

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of 5-Methylbenzofuran is dominated by absorptions characteristic of its

aromatic and ether functionalities. The peaks above 3000 cm⁻¹ are indicative of C-H bonds on

the sp² hybridized carbons of the benzene and furan rings.[4] Just below 3000 cm⁻¹, the

absorptions correspond to the C-H stretches of the sp³ hybridized methyl group. The series of

sharp peaks in the 1620-1480 cm⁻¹ region are due to the carbon-carbon double bond

stretching vibrations within the aromatic system. A particularly diagnostic peak is the strong

absorption around 1250 cm⁻¹, which is characteristic of the aryl-O-C ether linkage. The strong

band around 800 cm⁻¹ is typical for C-H out-of-plane bending in substituted benzenes.

Experimental Protocol for IR Spectroscopy (FTIR-ATR)
For routine analysis, Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total

Reflectance (ATR) accessory is a rapid and reliable method.[2]

Instrumentation: An FTIR spectrometer equipped with an ATR crystal (e.g., diamond or zinc

selenide).

Sample Preparation:
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be

subtracted from the sample spectrum.

Place a small amount of liquid or solid 5-Methylbenzofuran directly onto the ATR crystal.

Apply pressure using the ATR clamp to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Diagram: FTIR-ATR Spectroscopy Workflow

Preparation
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Caption: Workflow for FTIR-ATR spectroscopy.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the molecular weight of a

compound and information about its structure based on its fragmentation pattern upon

ionization.

Table 4: Mass Spectrometry Data for 5-Methylbenzofuran

m/z (mass-to-charge ratio) Relative Intensity (%) Assignment

132 100 [M]⁺ (Molecular Ion)

131 95 [M-H]⁺

103 25 [M-H-CO]⁺

77 20 [C₆H₅]⁺

51 15 [C₄H₃]⁺

Ionization Method: Electron Ionization (EI) at 70 eV. Data sourced from the Spectral Database

for Organic Compounds (SDBS)[1].

Expertise & Experience: Interpreting the Mass Spectrum

The mass spectrum of 5-Methylbenzofuran shows a prominent molecular ion peak ([M]⁺) at

m/z 132, which corresponds to its molecular weight.[5] The base peak (the most intense peak)

is also the molecular ion, indicating a relatively stable molecule under electron ionization

conditions. The significant peak at m/z 131 is due to the loss of a hydrogen atom from the

molecular ion, likely from the methyl group, to form a stable benzylic-type cation. The

subsequent loss of carbon monoxide (CO) from the [M-H]⁺ fragment to give the peak at m/z

103 is a characteristic fragmentation pathway for benzofurans.[6] The presence of a peak at

m/z 77 is indicative of a phenyl cation, and the peak at m/z 51 is a common fragment from the

breakdown of the benzene ring.

Experimental Protocol for Mass Spectrometry (GC-MS)
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Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of

volatile compounds like 5-Methylbenzofuran, as it separates the components of a mixture

before they enter the mass spectrometer.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of 5-Methylbenzofuran in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate).

GC-MS Analysis:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column, which separates the components based on their boiling points and interactions with

the stationary phase.

The separated components elute from the column and enter the EI source of the mass

spectrometer.

MS Data Acquisition:

Set the ionization energy to a standard value of 70 eV.[2]

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z

40-400).

Diagram: GC-MS Workflow

Sample Preparation Gas Chromatography Mass Spectrometry
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Caption: Workflow for GC-MS analysis.

Conclusion
The spectroscopic data presented in this guide provides a definitive and multi-faceted structural

characterization of 5-Methylbenzofuran. The ¹H and ¹³C NMR spectra precisely map the

hydrogen and carbon framework, the IR spectrum confirms the presence of key functional

groups, and the mass spectrum establishes the molecular weight and characteristic

fragmentation patterns. By understanding and applying the principles and protocols outlined

herein, researchers can confidently identify and characterize this important molecule in their

scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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